molecular formula C5H6N2O3S B1274581 (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 842965-64-4

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No. B1274581
M. Wt: 174.18 g/mol
InChI Key: OGZGEDAMVAUHEP-UHFFFAOYSA-N
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Description

5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (MOSA) is a synthetic compound that has been studied for its potential applications in science and medicine. MOSA is an organic molecule composed of a five-membered ring containing an oxygen, nitrogen, and sulfur atom connected to an acetic acid chain. It is a relatively new compound, having only been synthesized and studied in the last decade.

Scientific Research Applications

  • Pharmacological Applications

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • Oxadiazoles have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal and antiviral .
    • The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level as compared to the control drug glibenclamide .
    • The compound 5-benzyl-1,3,4-oxadiazole-2-thiol also showed antidiabetic activity .
  • Material Science Applications

    • Oxadiazoles are of considerable importance in different fields such as material science .
    • The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
    • The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
  • High Energy Molecules

    • Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • These molecules can be utilized as high energy molecules or energetic materials .
  • Anticancer Applications

    • Oxadiazoles have been used in the preparation of anticancer drugs .
    • For example, the compound 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea showed anticancer activity against MCF-7 and HeLa cells .
    • Another compound, N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide, upregulated the expression of apoptotic proteins BAX and caspase 3 in breast cancer cells and downregulated anti-apoptotic BCL-2 protein expression, pro-survival protein Akt as well as estrogen receptor .
  • Anti-HIV Applications

    • Oxadiazoles have also been used in the preparation of anti-HIV drugs .
  • Solar Cell Applications

    • Oxadiazoles have been introduced as both auxiliary acceptor and spacer in dye-sensitized solar cell study with significant efficiency .
  • Vasodilator Applications

    • Oxadiazoles have been used in the preparation of vasodilator drugs .
    • These drugs are used to dilate (widen) blood vessels, allowing blood to flow more easily .
  • Anticonvulsant Applications

    • Oxadiazoles have been used in the preparation of anticonvulsant drugs .
    • These drugs are used to prevent or reduce the severity of epileptic fits or other convulsions .
  • Antidiabetic Applications

    • Oxadiazoles have been used in the preparation of antidiabetic drugs .
    • These drugs are used to treat diabetes by lowering blood sugar levels .
  • Miscellaneous Applications

    • Oxadiazoles have been used in a variety of other applications .
    • These include use in the preparation of other types of pharmaceutical compounds, as well as in material science and high energy molecules .
  • Diode Applications

    • Oxadiazoles have been used in the construction of Organic Light-Emitting Diodes (OLEDs) .
    • These are used in display technology for televisions, computer monitors, and handheld devices like mobile phones .
  • Liquid Crystal Applications

    • Oxadiazoles have been used in the preparation of liquid crystals .
    • These are used in display technology, particularly in LCD (Liquid Crystal Display) screens .

properties

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZGEDAMVAUHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389994
Record name [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

CAS RN

842965-64-4
Record name [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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